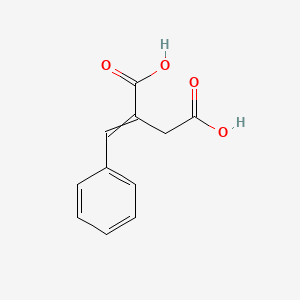

2-benzylidenesuccinic acid

概述

描述

It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained attention in scientific research due to its potential therapeutic and industrial applications.

准备方法

2-benzylidenesuccinic acid can be synthesized through various methods. One common synthetic route involves the condensation of benzaldehyde with succinic anhydride in the presence of a base . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反应分析

2-benzylidenesuccinic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form benzylidene malonic acid derivatives.

Reduction: Reduction reactions can convert it into benzylsuccinic acid.

Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Medicinal Chemistry

Hypoglycemic Activity

Research indicates that derivatives of 2-benzylidenesuccinic acid exhibit significant hypoglycemic properties. A study demonstrated that certain derivatives showed promising results in lowering blood sugar levels, suggesting potential for the development of new diabetes medications .

Antioxidant and Anti-inflammatory Properties

In-silico studies have revealed that this compound and its derivatives act as effective enzyme inhibitors and nuclear receptor ligands, which are crucial for anti-inflammatory drug development . This positions the compound as a candidate for further pharmacological exploration.

Materials Science

Polymer Synthesis

this compound can be utilized in synthesizing poly(glycerol-co-diacids) prepolymers. These prepolymers are valuable in creating biodegradable materials with applications ranging from packaging to biomedical devices. The incorporation of succinic acid into polymer matrices enhances their mechanical properties and biodegradability .

| Polymer Composition | Reaction Temperature (°C) | Degree of Polymerization |

|---|---|---|

| Glycerol:Succinic Acid | 150 | ~55% |

| Glycerol:Sebacic Acid | 150 | ~30% |

| Glycerol:this compound | 150 | ~40% |

Case Studies

Case Study 1: Hypoglycemic Agents

A series of benzylidene derivatives were synthesized and screened for hypoglycemic activity. Compounds 6c, 6e, and 6g demonstrated significant efficacy in reducing glucose levels in diabetic models. The study concluded that modifications at the benzyl position could enhance biological activity .

Case Study 2: Biodegradable Polymers

Research on poly(glycerol succinate) produced from this compound showed improved mechanical properties compared to conventional polymers. These materials exhibited a degree of branching that contributed to their strength and flexibility, making them suitable for use in medical implants .

作用机制

The mechanism of action of 2-benzylidenesuccinic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

2-benzylidenesuccinic acid can be compared with other similar compounds, such as:

Benzylsuccinic acid: This compound is a reduced form of this compound and has different chemical properties and applications.

Benzylidene malonic acid: An oxidized derivative with distinct reactivity and uses.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and applications .

生物活性

2-Benzylidenesuccinic acid (BSA) is a derivative of succinic acid that has garnered attention due to its diverse biological activities. This compound, along with its substituted analogs, has been studied for its potential applications in pharmaceuticals, particularly as enzyme inhibitors and receptor ligands. This article explores the biological activity of this compound, focusing on its molecular properties, bioactivity, and toxicity based on various research findings.

Structure and Characteristics

This compound is characterized by the presence of a benzylidene group attached to the succinic acid backbone. The structural formula can be represented as:

This compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties such as good absorption and permeability.

In-Silico Studies

Recent in-silico studies have evaluated the molecular properties and bioactivity of various benzylidenesuccinic acids. These studies utilized computational methods to predict the bioactivity scores and toxicity profiles. Notably, 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid emerged as a promising candidate due to its non-toxic nature and superior bioactivity compared to traditional anti-inflammatory drugs .

Enzyme Inhibition

This compound exhibits significant enzyme inhibition properties. It has been identified as an inhibitor of various enzymes, including:

- Nuclear Receptor Ligands : These compounds interact with nuclear receptors, influencing gene expression and cellular functions.

- GPCR Ligands : G protein-coupled receptors (GPCRs) are crucial for many physiological processes, and BSA's activity in this area suggests potential therapeutic applications.

- Ion Channel Modulators : The ability to modulate ion channels indicates a role in regulating cellular excitability and signaling pathways .

Case Studies and Experimental Findings

- Anti-Inflammatory Activity : In vitro studies demonstrated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The compound showed efficacy in reducing pro-inflammatory cytokines in cell cultures.

- Toxicity Assessment : Toxicological evaluations indicated that this compound is relatively safe at therapeutic doses. Its predicted toxicity was lower than that of several commonly used anti-inflammatory agents .

Comparative Bioactivity Data

The following table summarizes the bioactivity data of selected benzylidenesuccinic acids:

| Compound Name | Nuclear Receptor Activity | GPCR Activity | Ion Channel Modulation | Toxicity Level |

|---|---|---|---|---|

| This compound | Moderate | High | Moderate | Low |

| 2-(3,5-Di-tert-butyl-4-hydroxybenzylidene)succinic | High | Moderate | High | Non-toxic |

| Other Substituted Variants | Variable | Variable | Variable | Variable |

属性

IUPAC Name |

2-benzylidenebutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYILORDWJFEQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963573 | |

| Record name | 2-Benzylidenebutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46427-07-0 | |

| Record name | 2-Benzylidenebutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is asymmetric hydrogenation of 2-benzylidenesuccinic acid derivatives important in pharmaceutical research?

A: Asymmetric hydrogenation of this compound derivatives plays a crucial role in synthesizing chiral compounds, which are often essential building blocks for pharmaceuticals. Specifically, this method was employed in the development of a Renin inhibitor. [, ] Renin inhibitors are a class of drugs used to treat hypertension by targeting the renin-angiotensin system. The ability to selectively produce a single enantiomer of a drug is critical, as different enantiomers can exhibit different pharmacological activities, potencies, and even toxicities.

Q2: What structural modifications of this compound have been explored for potential insulinotropic activity?

A: Researchers investigated the synthesis and insulinotropic activity of various this compound derivatives. [] They introduced modifications to the parent structure, including substitutions on the benzene ring (e.g., fluorine) and variations in the ester groups. These structural changes aimed to identify compounds with enhanced hypoglycemic activity and potential as prandial glucose regulators for treating type 2 diabetes.

Q3: What analytical techniques were used to confirm the structure of synthesized this compound derivatives?

A: The synthesized this compound derivatives were characterized using a combination of spectroscopic methods. These included Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. [] These techniques provided complementary information about the structure and purity of the synthesized compounds, ensuring their accurate identification.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。